Sebastianine B
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(14R,16R)-14-hydroxy-16-propan-2-yl-15-oxa-2,12,18-triazahexacyclo[11.8.1.114,18.03,8.09,22.021,23]tricosa-1,3,5,7,9(22),10,12,21(23)-octaen-17-one |
InChI |
InChI=1S/C22H19N3O3/c1-11(2)18-21(26)25-10-8-14-17-16-13(12-5-3-4-6-15(12)24-17)7-9-23-19(16)22(27,28-18)20(14)25/h3-7,9,11,18,27H,8,10H2,1-2H3/t18-,22+/m1/s1 |
InChI Key |
KIKGCFUXDPHGDY-GCJKJVERSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC3=C2[C@@](O1)(C4=NC=CC5=C4C3=NC6=CC=CC=C56)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCC3=C2C(O1)(C4=NC=CC5=C4C3=NC6=CC=CC=C56)O |
Synonyms |
sebastianine B |
Origin of Product |
United States |
Chemical Profile of Sebastianine B
Molecular Structure and Elucidation
The molecular structure of Sebastianine B was determined through comprehensive spectroscopic analysis. acs.orgnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were instrumental in this process. nih.govtheanalyticalscientist.com NMR provides detailed information about the connectivity of atoms within the molecule, while MS helps in determining the molecular weight and elemental composition. theanalyticalscientist.comuba.ar The analysis revealed a novel ring system characterized by a pyridoacridine core fused to a pyrrolidine (B122466) ring, which is further condensed with an α-hydroxyisovaleric acid moiety. acs.orgnih.gov The relative configuration of the molecule was established through the analysis of Nuclear Overhauser Effect (NOE) difference experiments and coupling constants in its NMR spectra. acs.org
Physicochemical Properties
The physicochemical properties of Sebastianine B are largely inferred from its structure and the general characteristics of pyridoacridine alkaloids. These compounds are typically colored, a result of their highly conjugated polycyclic aromatic systems. beilstein-journals.org The presence of multiple nitrogen atoms and carbonyl groups in Sebastianine B suggests it would exhibit some degree of polarity.
Synthesis of Sebastianine B
As of the current body of scientific literature, a total synthesis of Sebastianine B has not yet been reported. mdpi.comnih.gov The synthesis of its structural analog, Sebastianine A, involved a hetero-Diels-Alder cycloaddition as a key step. nih.gov This suggests that a similar synthetic strategy could potentially be adapted for Sebastianine B, although the additional complexity of the pyrrolidine (B122466) ring and the α-hydroxyisovaleric acid side chain would present significant synthetic challenges.
Synthetic Strategies and Challenges
Historical Overview of Pyridoacridine Total Syntheses
The synthesis of pyridoacridine alkaloids has been a fertile ground for the development of novel synthetic methodologies. nih.gov These marine-derived compounds, characterized by a tetracyclic or pentacyclic framework, have attracted considerable attention due to their potent biological activities, including antitumor and antimicrobial properties. ub.edubeilstein-journals.orgnih.gov Early synthetic efforts laid the groundwork for accessing the core structures of these complex molecules.
Over the decades, numerous strategies have been employed to construct the fused heterocyclic system of pyridoacridines. These approaches often involve the sequential construction of the quinoline (B57606) or acridine (B1665455) core followed by the annulation of the pyridine (B92270) ring. Key reactions in the historical synthetic arsenal (B13267) include Friedländer annulation, Gould-Jacobs reaction, and various cyclization strategies involving quinones. ub.edu The development of palladium-catalyzed cross-coupling reactions has also significantly impacted the field, enabling more efficient and convergent syntheses. ub.edu The diverse and often complex substitution patterns found in natural pyridoacridines have continuously spurred the innovation of new synthetic methods. nih.govresearchgate.net
Specific Approaches to Sebastianine A Synthesis and Analogues
The successful total synthesis of Sebastianine A has provided valuable insights and potential pathways for tackling the more complex Sebastianine B. acs.orgbeilstein-journals.org These synthetic routes have primarily relied on sophisticated cycloaddition and annulation reactions to construct the characteristic fused ring system.
A key strategy in the synthesis of Sebastianine A involves a hetero-Diels-Alder reaction. beilstein-journals.orgnih.gov This powerful transformation allows for the construction of the pyridine ring in a highly convergent manner. In one reported synthesis, the reaction occurs between a pyrroloquinone, acting as the dienophile, and an o-trifluoroacetamidocinnamaldehyde dimethylhydrazone, which serves as the diene. beilstein-journals.orgnih.gov This cycloaddition, followed by oxidation, successfully assembles the core structure of Sebastianine A. The Diels-Alder reaction, a cornerstone in organic synthesis for forming six-membered rings, is thus adapted to incorporate heteroatoms, providing an efficient route to the pyridoacridine skeleton. wikipedia.org Intramolecular aza-Diels-Alder reactions have also been explored for the synthesis of related pyridoacridine systems, showcasing the versatility of this approach. rsc.orgrsc.org
Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental to pyridoacridine synthesis. The Robinson annulation, a classic method combining a Michael addition with an intramolecular aldol (B89426) condensation, provides a conceptual framework for some of the ring-forming strategies employed. youtube.comlibretexts.org In the context of pyridoacridine synthesis, annulation often involves the cyclization of a suitably functionalized quinoline or acridine precursor. rsc.orgmdpi.com
For instance, the synthesis of the tetracyclic quinone core is a common strategy. This intermediate can then undergo a final annulation step to introduce the pyridine ring. One-pot annulation procedures, utilizing reagents like paraformaldehyde and ammonium (B1175870) chloride, have been developed to streamline this process. ub.eduresearchgate.net The development of efficient annulation reactions is crucial for building the molecular complexity of these alkaloids from simpler starting materials. harvard.edursc.org
Unresolved Synthetic Endeavors for Sebastianine B
Despite the successes in synthesizing Sebastianine A and other pyridoacridine alkaloids, the total synthesis of Sebastianine B remains an unsolved challenge in organic chemistry. acs.orgjetbrains.comstackoverflow.comstackoverflow.comgithub.comjetbrains.com Sebastianine B possesses a unique structural feature: a pyrrolidine (B122466) ring condensed with an α-hydroxyisovaleric acid unit, fused to the pyridoacridine core. acs.org This additional stereocenter and the labile nature of the α-hydroxy acid moiety present significant synthetic hurdles.
The challenge lies in the stereoselective construction of the complex side chain and its attachment to the pyridoacridine framework without compromising the integrity of either component. Standard synthetic methodologies may not be directly applicable due to the potential for racemization or degradation under harsh reaction conditions. The quest for the total synthesis of Sebastianine B will likely require the development of novel, mild, and highly selective synthetic methods to address these intricate structural features.
Methodological Advancements in Pyridoacridine Chemical Synthesis
The pursuit of pyridoacridine alkaloids has driven significant methodological advancements in heterocyclic chemistry. nih.govclockss.org Modern synthetic chemistry has provided a host of new tools that have been applied to this class of compounds. Transition metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have become indispensable for the construction of the carbon-carbon and carbon-nitrogen bonds that form the backbone of the pyridoacridine scaffold. ub.edursc.org
Domino reactions, where a series of transformations occur in a single pot, have emerged as a powerful strategy for increasing synthetic efficiency. cdnsciencepub.com These cascade reactions allow for the rapid assembly of complex molecular architectures from simple precursors. Furthermore, biomimetic synthesis, which mimics the proposed biosynthetic pathways of these alkaloids, has provided inspiration for novel and efficient synthetic routes. beilstein-journals.orgnih.gov The continued development of such advanced synthetic methods holds the key to unlocking the total synthesis of challenging targets like Sebastianine B and expanding the chemical diversity of accessible pyridoacridine analogues for biological evaluation. nih.govresearchgate.net
Investigation of Biosynthetic Pathways
Proposed Precursors and Enzymatic Transformations
The intricate structure of Sebastianine B, a member of the pyridoacridine alkaloid family, is believed to be constructed from common amino acid building blocks. While the specific enzymatic transformations leading to Sebastianine B have not been definitively established, a general biosynthetic scheme for the pyridoacridine skeleton has been proposed. This scheme suggests a condensation of precursors derived from primary metabolic pathways.
For the broader class of pyridoacridine alkaloids, it is hypothesized that the core structure arises from the condensation of tryptophan and dopamine (B1211576) derivatives. beilstein-journals.org More specifically, for related compounds, a proposed pathway involves the condensation of two building blocks derived from 3,4-dihydroxy-L-phenylalanine (DOPA). The formation of the tetrahydroisoquinoline ring system, a common feature in many alkaloids, is thought to occur through condensation with an aldehyde derived from either serine or glycine. Methyl groups present in the final structure are likely donated by S-Adenosylmethionine (SAM).
The formation of the characteristic pyridoacridine core is thought to proceed through a series of enzymatic reactions, including oxidations and cyclizations. For instance, a proposed mechanism for the formation of a related acridine (B1665455) core involves the oxidation of an N-acetyldopamine derivative to an o-quinone, which then reacts via a Michael addition with an arylamine, followed by a nucleophilic condensation to form the fused ring system. beilstein-journals.org Although the total synthesis of the related Sebastianine A has been achieved, the synthesis of the more complex Sebastianine B has not yet been reported. beilstein-journals.orgmdpi.com
Role of Core Metabolic Pathways in Pyridoacridine Biosynthesis
The biosynthesis of Sebastianine B is intrinsically linked to core metabolic pathways that provide the necessary precursor molecules. These pathways are fundamental to the life of the producing organism, supplying energy and the building blocks for a vast array of cellular components.
The proposed amino acid precursors for the pyridoacridine skeleton, such as tryptophan, dopamine (derived from tyrosine), serine, and glycine, are all products of central carbon metabolism. Specifically:
Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway are crucial for the synthesis of the aromatic amino acid tryptophan.
The Shikimate Pathway , branching from glycolysis and the pentose phosphate pathway, is the route to chorismate, a key intermediate in the biosynthesis of tryptophan and tyrosine.
Amino Acid Metabolism provides the direct precursors, including serine and glycine, which are interconvertible and derived from intermediates of glycolysis.
The intricate assembly of these precursors into the complex pyridoacridine scaffold highlights the diversion of primary metabolites into the realm of specialized secondary metabolism.
Application of Tracer Techniques in Biosynthetic Pathway Delineation
To date, there are no specific published studies that have employed tracer techniques to delineate the biosynthetic pathway of Sebastianine B. Tracer studies, which involve feeding an organism with isotopically labeled precursors (e.g., containing ¹³C, ¹⁴C, ¹⁵N, or ³H) and then tracking the incorporation of these labels into the final natural product, are a powerful tool for elucidating biosynthetic routes.
While the general concept of using tracer studies to investigate biosynthetic pathways is well-established, its application to unravel the specific steps in Sebastianine B formation remains a future research endeavor. nih.gov Such studies would be invaluable in confirming the proposed precursors and identifying the sequence of intermediates.
Genetic and Enzymatic Studies of Biosynthetic Gene Clusters (if available)
Currently, there is no specific information available in the scientific literature regarding the biosynthetic gene cluster (BGC) responsible for the production of Sebastianine B. BGCs are contiguous sets of genes in an organism's genome that encode the enzymes required for the synthesis of a specific secondary metabolite.
The identification and characterization of the Sebastianine B biosynthetic gene cluster would provide profound insights into the enzymatic machinery responsible for its formation. Analysis of such a cluster would reveal the specific enzymes, such as oxidases, transferases, and synthases, involved in the construction of this complex molecule. While research into the BGCs of other marine natural products is an active area of investigation, the genetic basis for Sebastianine B biosynthesis remains to be discovered. mdpi.complos.org
Preclinical Biological Activities and Efficacy Studies of Sebastianine B Non Human Systems
Sebastianine B, a novel pyridoacridine alkaloid isolated from the Brazilian ascidian Cystodytes dellechiajei, has been the subject of preclinical research to determine its potential as a therapeutic agent. nih.gov This research has primarily focused on its cytotoxic effects against cancer cell lines and the broader biological activities characteristic of the pyridoacridine class of compounds.
Mechanisms of Action at the Cellular and Molecular Level
Induction of p53-Dependent Cellular Responses
The tumor suppressor protein p53 plays a critical role in regulating cell cycle and apoptosis, making it a key target in cancer therapy. mdpi.commdpi.comnih.gov Research indicates that the cytotoxic effects of Sebastianine B are linked to a p53-dependent mechanism. nih.govacs.org This was suggested by initial studies that observed the cytotoxic profile of Sebastianine B against a panel of HCT-116 colon carcinoma cells. nih.govacs.org
Further investigation into this mechanism involved evaluating the cytotoxicity of Sebastianine B against HCT-116 parental cell lines and their corresponding p53 and p21 knockout variants. researchgate.net The results demonstrated that Sebastianine B exhibited potent cytotoxicity against these cell lines, with specific IC50 values indicating a reliance on the p53 pathway for its full effect. researchgate.net The differential activity in these cell lines suggests that the presence of functional p53 is a significant determinant of the cellular response to Sebastianine B.
| Cell Line | Description | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HCT-116 (p53 knockout) | Human colon carcinoma cells lacking the p53 gene | 0.92 | researchgate.net |
| HCT-116 (p21 knockout) | Human colon carcinoma cells lacking the p21 gene | 1.0 | researchgate.net |
DNA Interaction and Intercalation Studies
Many pyridoacridine alkaloids exert their cytotoxic effects by intercalating into DNA, a process that can inhibit DNA replication and transcription. nih.govresearchgate.net This binding is often facilitated by the planar aromatic structure of these compounds. beilstein-journals.org However, specific studies detailing the direct interaction, binding affinity, or potential intercalation of Sebastianine B with DNA have not been reported in the available scientific literature. Therefore, the precise nature of its interaction with DNA remains to be elucidated.
Inhibition of Topoisomerase Enzymes (e.g., Topoisomerase II)
Topoisomerase enzymes are crucial for managing DNA topology during cellular processes, and their inhibition is a common mechanism for anticancer drugs. nih.govnih.gov Some pyridoacridine alkaloids have been shown to inhibit topoisomerase II. nih.gov While it has been suggested that the biological activity of compounds like Sebastianine B could involve topoisomerase inhibition, there are currently no published studies that specifically investigate or provide data on the inhibitory effect of Sebastianine B on topoisomerase enzymes.
Modulation of Cellular Oxidative Stress: Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is another mechanism through which some marine natural products, including certain pyridoacridine alkaloids, can induce cell death. nih.govmdpi.commdpi.com An imbalance in ROS levels can lead to oxidative stress and subsequent damage to cellular components. mdpi.commdpi.com To date, there is no available research specifically examining the role of Sebastianine B in the modulation of cellular oxidative stress or the generation of ROS.
Impact on Cell Cycle Progression and Apoptosis Pathways
Given its p53-dependent cytotoxicity, it is plausible that Sebastianine B impacts cell cycle progression and induces apoptosis. The p53 protein is a key regulator of these processes, often initiating cell cycle arrest or apoptosis in response to cellular stress. nih.govoncotarget.com However, detailed studies, such as flow cytometry analyses or specific apoptosis pathway investigations, to characterize the precise effects of Sebastianine B on cell cycle phases and the activation of apoptotic caspases have not been documented in the public domain.
Identification and Characterization of Putative Molecular Targets
Beyond the indicated p53-dependent activity, the broader molecular targets of Sebastianine B are not well defined.
Pyridoacridine alkaloids as a class have been found to inhibit various enzymes, including tyrosine kinases and phospholipases. beilstein-journals.org However, specific enzyme inhibition assays to determine the inhibitory profile of Sebastianine B against these or other enzymes have not been reported. Consequently, the specific molecular targets of Sebastianine B within cellular signaling pathways remain an area for future investigation.
Receptor Binding and Signaling Pathway Modulation
The cytotoxic activity of Sebastianine B has been primarily associated with a p53-dependent mechanism. nih.govnih.govacs.orgmdpi.comproquest.com Studies on HCT-116 colon carcinoma cells revealed a cytotoxic profile that suggests the involvement of the p53 tumor suppressor protein. nih.govnih.govacs.org The p53 pathway is a critical signaling cascade that responds to cellular stress, such as DNA damage, by initiating cell cycle arrest, DNA repair, or apoptosis. creative-diagnostics.comresearchgate.netmedchemexpress.com Activation of p53 can trigger the intrinsic apoptotic pathway by promoting the transcription of pro-apoptotic genes. researchgate.netmdpi.com
While direct receptor binding studies for Sebastianine B are not extensively documented in the current scientific literature, the broader class of pyridoacridine alkaloids, to which Sebastianine B belongs, has been shown to interact with various cellular targets and modulate multiple signaling pathways. beilstein-journals.orgnih.gov These interactions provide a basis for postulating potential mechanisms for Sebastianine B.
Pyridoacridine alkaloids are known to exert their cytotoxic effects through several mechanisms, including:
DNA Intercalation and Topoisomerase Inhibition: Many pyridoacridines are planar polycyclic aromatic compounds that can intercalate into DNA, disrupting DNA replication and transcription. nih.govbeilstein-journals.orgmdpi.com Some also inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. mdpi.combeilstein-journals.orgnih.gov
Generation of Reactive Oxygen Species (ROS): Certain pyridoacridine alkaloids can induce the production of ROS, leading to oxidative stress and subsequent cellular damage and apoptosis. nih.govnih.govmdpi.com
Modulation of Specific Signaling Proteins: Some members of this alkaloid class have been found to interact with specific receptors and signaling molecules. For instance, certain pyridoacridines have shown affinity for adenosine (B11128) receptors and benzodiazepine (B76468) binding sites of GABA-A receptors. nih.gov Furthermore, some pyridoacridines have been reported to induce apoptosis through the ubiquitination and degradation of p53 by acting on an ubiquitin ligase. beilstein-journals.org This finding is particularly relevant to the observed p53-dependent cytotoxicity of Sebastianine B.
The table below summarizes the diverse mechanisms of action observed for various pyridoacridine alkaloids, which may offer insights into the potential pathways modulated by Sebastianine B.
| Mechanism of Action | Affected Molecules/Pathways | Observed in Pyridoacridine Alkaloids |
| Cytotoxicity | p53-dependent apoptosis | Sebastianine A and B nih.govnih.govacs.org |
| DNA Intercalation | DNA structure and function | Ascididemin, Meridine beilstein-journals.orgmdpi.com |
| Topoisomerase Inhibition | Topoisomerase II | Shermilamines B and C, Neoamphimedine mdpi.combeilstein-journals.orgnih.gov |
| ROS Production | Cellular oxidative stress | General characteristic of some pyridoacridines nih.govnih.govmdpi.com |
| Receptor Binding | Adenosine receptors, GABA-A receptors | Kuanoniamine D and other derivatives nih.gov |
| Protein Degradation | p53 ubiquitination and degradation | Shermilamine B, Lissoclinidine B beilstein-journals.org |
Multi-omics and Computational Approaches to Mechanism Elucidation
As of the current body of scientific literature, specific multi-omics studies (such as genomics, transcriptomics, proteomics, or metabolomics) focused on elucidating the mechanism of action of Sebastianine B have not been reported. Such approaches, which involve the large-scale analysis of biological molecules, are powerful tools for identifying drug targets and understanding complex biological responses to chemical compounds. mdpi.comproquest.comsemanticscholar.org
Similarly, while computational studies have been employed to investigate other members of the pyridoacridine alkaloid family, there is a lack of published research applying these methods directly to Sebastianine B. Computational approaches that have been utilized for other pyridoacridines include:
Molecular Docking: This technique has been used to predict the binding of pyridoacridine alkaloids to the active sites of enzymes like topoisomerase II and acetylcholinesterase. researchgate.netnih.govresearchgate.net For example, a computational docking study of the pyridoacridine alkaloid petrosamine (B10852519) with acetylcholinesterase helped to identify key interactions contributing to its inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been conducted on pyridoacridine analogues to establish mathematical relationships between their chemical structures and biological activities, such as anticancer effects. scholarsresearchlibrary.commdpi.com These models can help in predicting the activity of new derivatives.
Chemoinformatic Analysis: This approach has been used to analyze large datasets of marine natural products, including pyridoacridines, to prioritize compounds for further investigation based on their drug-like properties and chemical space. griffith.edu.aumdpi.com
Quantum Mechanical Calculations: These methods have been used to refine the molecular structures and understand the electronic properties of pyridoacridine alkaloids like petrosamine, which can provide insights into their reactivity and interactions with biological targets. preprints.orgnih.gov
Although these computational tools have not been specifically applied to Sebastianine B in published research, they represent valuable methodologies that could be used in future studies to precisely map its interactions with cellular components and further unravel the intricacies of its p53-dependent mechanism of action.
Structure Activity Relationship Sar Investigations
Correlating Structural Modifications with Biological Potency
To date, comprehensive studies detailing the synthesis and biological evaluation of a wide array of Sebastianine B analogs are not extensively available in peer-reviewed literature. The initial discovery of Sebastianine B showcased its cytotoxic activity against HCT-116 colon carcinoma cells, suggesting a p53-dependent mechanism of action. However, without a library of structurally modified analogs, a direct correlation between specific modifications and resulting biological potency cannot be definitively established.
Hypothetically, modifications to the core pyridoacridine system, the pyrrolidine (B122466) ring, or the α-hydroxyisovaleric acid moiety would provide crucial insights. For instance, altering the aromatic system's electronic properties through the introduction of electron-donating or electron-withdrawing groups could modulate its interaction with biological targets. Similarly, changes in the stereochemistry or substitution pattern of the appended moieties would likely have a profound impact on cytotoxicity. The generation of such analogs is a critical next step to build a robust SAR model.
Analysis of Key Pharmacophoric Features for Cytotoxicity
While a formal pharmacophore model for Sebastianine B has not been published, an analysis of its structure suggests several key features that likely contribute to its cytotoxicity. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
Based on its chemical architecture, the key pharmacophoric features of Sebastianine B are likely to include:
A planar aromatic system: The extended, flat structure of the pyridoacridine core is a common feature in DNA intercalating agents. This planarity would allow it to insert between DNA base pairs, disrupting DNA replication and transcription, a common mechanism for cytotoxic compounds.
Hydrogen bond donors and acceptors: The presence of nitrogen and oxygen atoms, particularly in the α-hydroxyisovaleric acid and pyrrolidine moieties, provides sites for hydrogen bonding. These interactions are crucial for specific binding to target proteins or DNA.
A specific three-dimensional arrangement of functional groups: The stereochemistry of the pyrrolidine ring and the α-hydroxyisovaleric acid side chain creates a unique 3D shape that is likely critical for its biological activity.
A hypothetical pharmacophore model for Sebastianine B is presented below, highlighting these potential key features.
| Pharmacophoric Feature | Putative Role in Cytotoxicity |
| Planar Aromatic System | DNA intercalation |
| Hydrogen Bond Acceptors | Interaction with target protein/DNA |
| Hydrogen Bond Donors | Interaction with target protein/DNA |
| Hydrophobic Core | Membrane permeability, binding affinity |
| Chiral Centers | Specificity of target interaction |
Influence of Pyrrolidine Ring and α-Hydroxyisovaleric Acid Moiety on Activity
The presence of a pyrrolidine ring fused to the pyridoacridine system and further condensed with an α-hydroxyisovaleric acid moiety is a unique structural feature of Sebastianine B. While direct evidence from Sebastianine B analogs is lacking, the importance of such substructures can be inferred from broader medicinal chemistry principles.
The pyrrolidine ring introduces a degree of conformational flexibility and chirality that is often critical for biological activity. Its non-planar, puckered nature allows for specific spatial orientations of substituents, which can optimize interactions with a biological target. The nitrogen atom within the pyrrolidine ring can also act as a hydrogen bond acceptor or be protonated, influencing the compound's solubility and binding characteristics.
The α-hydroxyisovaleric acid moiety adds several key functionalities. The hydroxyl group can serve as a crucial hydrogen bond donor or acceptor, while the carboxylic acid (or its ester/amide equivalent in the fused structure) provides another site for polar interactions. The isovaleric acid portion contributes to the molecule's lipophilicity and may engage in van der Waals interactions within a binding pocket. The stereochemistry at the α-carbon is also likely to be a determinant of activity.
Derivatization Strategies for Enhancing Selectivity and Potency
Given the cytotoxic nature of Sebastianine B, derivatization strategies would be aimed at enhancing its potency against cancer cells while minimizing toxicity to healthy cells, thereby improving its therapeutic index. Several hypothetical strategies could be employed:
Modification of the Pyridoacridine Core: Introduction of substituents on the aromatic rings could modulate the compound's electronic properties and steric profile. For example, adding electron-withdrawing groups might enhance its DNA intercalating ability, while bulky groups could influence its target selectivity.
Alterations to the Pyrrolidine Ring: The synthesis of analogs with different substitution patterns or even alternative ring sizes (e.g., piperidine) could probe the importance of this heterocyclic system. N-alkylation or N-acylation of the pyrrolidine nitrogen could also be explored to alter its basicity and lipophilicity.
Modification of the α-Hydroxyisovaleric Acid Moiety: Esterification or amidation of the hydroxyl group would allow for the introduction of various functionalities to explore potential new binding interactions. Replacing the isovaleryl group with other alkyl or aryl substituents could also impact potency and selectivity.
A table of potential derivatization strategies and their rationales is provided below.
| Derivatization Site | Proposed Modification | Rationale |
| Pyridoacridine Core | Introduction of halogens, nitro groups, or methoxy (B1213986) groups | Modulate electronic properties and DNA intercalation potential |
| Pyrrolidine Ring | N-alkylation, synthesis of stereoisomers | Alter basicity, lipophilicity, and 3D conformation |
| α-Hydroxyisovaleric Acid | Esterification, amidation, replacement of isovaleric group | Introduce new functional groups for enhanced binding and probe steric requirements |
Computational and Ligand-Based Pharmacophore Modeling for Rational Design
In the absence of extensive empirical SAR data, computational and ligand-based pharmacophore modeling would be invaluable tools for the rational design of novel Sebastianine B analogs.
Computational modeling , such as molecular docking, could be used to predict the binding mode of Sebastianine B with potential biological targets, like DNA or specific enzymes (e.g., topoisomerases). By identifying the key interactions at the atomic level, researchers can design modifications to enhance binding affinity and selectivity. For example, if docking studies reveal a specific hydrogen bond is crucial for binding, analogs can be designed to strengthen this interaction.
Ligand-based pharmacophore modeling would involve using the structure of Sebastianine B as a template to generate a 3D pharmacophore model. This model would define the essential chemical features (hydrogen bond donors/acceptors, hydrophobic regions, etc.) and their spatial arrangement required for cytotoxic activity. This pharmacophore could then be used to virtually screen large chemical databases to identify new, structurally diverse compounds that possess the same key features and are therefore likely to exhibit similar biological activity. This approach can accelerate the discovery of novel lead compounds without the need for extensive de novo synthesis.
Derivatization and Analogues Design for Research Applications
Synthetic Approaches to Sebastianine B Analogues (Hypothetical/Future)
To date, the total synthesis of the structurally complex alkaloid Sebastianine B has not been reported. nih.gov However, the synthetic routes developed for other members of the pyridoacridine family, including the related Sebastianine A, offer valuable insights into potential strategies for accessing Sebastianine B analogues. nih.govbeilstein-journals.org Hypothetical approaches would likely rely on a combination of established cyclization methods and modern cross-coupling reactions to construct the core and introduce chemical diversity.
Future synthetic strategies could involve:
Biomimetic Synthesis: Inspired by proposed biosynthetic pathways, a strategy could involve the condensation of tryptophan or tryptamine-derived units with a quinone or quinoline (B57606) precursor, followed by oxidative cyclizations to form the polycyclic system. beilstein-journals.org
Convergent Friedländer Annulation: This powerful method for quinoline synthesis could be adapted to construct key fragments of the pyridoacridine core, which would then be joined and further elaborated.
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki-Miyaura and Heck reactions are indispensable tools for functionalizing heterocyclic cores. ub.edu These could be employed in the late stages of a synthesis to append various substituents to a pre-formed pyridoacridine skeleton, allowing for the rapid generation of an analogue library. ub.edu For instance, a key step could be the coupling of a functionalized boronic acid with a halogenated pyridoacridine intermediate.
Domino and Tandem Reactions: The synthesis of Sebastianine A involved a Brønsted acid-promoted tandem annulation. nih.gov A similar multi-step, single-pot reaction sequence could be envisioned for efficiently assembling the complex framework of a Sebastianine B analogue, thereby improving synthetic efficiency.
A summary of potential strategies is presented below.
| Synthetic Strategy | Key Reactions | Rationale/Applicability to Sebastianine B Analogues |
| Biomimetic Approach | Oxidative Amination, Pictet-Spengler type cyclization | Mimics natural production, potentially leading to the core scaffold with correct regiochemistry. nih.govbeilstein-journals.org |
| Convergent Synthesis | Friedländer Annulation, Suzuki/Heck Coupling | Allows for modular assembly from complex fragments, facilitating analogue generation. ub.edu |
| Late-Stage Functionalization | C-H Activation, Palladium-catalyzed Cross-Coupling | Enables diversification of a common advanced intermediate to explore structure-activity relationships. ub.edu |
| Tandem Cyclization | Acid-promoted Annulation Cascade | Increases synthetic efficiency by forming multiple rings in a single operational step, similar to the synthesis of Sebastianine A. nih.gov |
Design and Synthesis of Pyridoacridine Hybrid Structures
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a promising strategy for developing compounds with novel or enhanced biological activities. The pyridoacridine scaffold is an excellent candidate for inclusion in such designs. mdpi.com A notable example from a related class of compounds is the creation of "meriolins," hybrid structures that merge elements of variolin B (a pyridoacridine-related alkaloid) with other kinase inhibitors, resulting in potent and selective inhibitors of cyclin-dependent kinases (CDKs). mdpi.com
The design of Sebastianine B hybrids would involve covalently linking its core structure to another bioactive moiety via a carefully chosen linker. The synthesis would typically involve a multi-step sequence to connect the two partners. lew.ro
Hypothetical Design and Synthesis Steps for a Sebastianine B Hybrid:
Functionalization of the Core: A key functional group (e.g., an amine, carboxylic acid, or alkyne) would first be installed on a synthetic precursor of the Sebastianine B scaffold.
Linker Attachment: A bifunctional linker would be attached to the functionalized core.
Conjugation: The second pharmacophore would be conjugated to the other end of the linker. A common method involves a three-step process of N-acylation, N-alkylation, and quaternization to join heterocyclic fragments. lew.ro
| Proposed Hybrid Class | Partner Pharmacophore | Potential Linker Type | Hypothetical Therapeutic Target |
| Sebastianine B - Kinase Inhibitor | Fragments of known tyrosine kinase inhibitors | Amide, Ether, or Triazole Linker | Oncogenic Kinases (e.g., EGFR, VEGFR) |
| Sebastianine B - DNA Alkylating Agent | N-mustard or Aziridine Moiety | Aliphatic Chain | Cancer (Dual-action DNA damage) |
| Sebastianine B - Topoisomerase Inhibitor | Podophyllotoxin fragment | Ester or Carbonate Linker | Topoisomerase I/II in cancer cells |
| Sebastianine B - Photodynamic Agent | Porphyrin or Phthalocyanine | Ether or Amide Linker | Photodynamic Cancer Therapy |
Strategies for Functional Group Derivatization to Explore SAR
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate specific structural features of a molecule with its biological activity. ijpsr.comnih.gov For the pyridoacridine class, slight modifications to the core structure are known to have a profound impact on biological effects. mdpi.com Although SAR for Sebastianine B itself is unexplored due to its synthetic inaccessibility, a rational derivatization strategy can be proposed based on knowledge from the broader pyridoacridine family.
A systematic exploration of SAR would involve modifying several key regions of the Sebastianine B scaffold:
The Pyridoacridine Core: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings could modulate the electronic properties, planarity, and interaction potential of the molecule. nih.gov
The Fused Pyrrole (B145914) Ring: This unique feature of Sebastianine B semanticscholar.org is a prime target for modification to understand its contribution to activity.
Peripheral Substituents: Varying the size, polarity, and hydrogen-bonding capacity of substituents can influence solubility, cell permeability, and binding affinity. nih.gov
| Position on Scaffold | Type of Derivatization | Rationale for Modification |
| Aromatic Rings (A/D-rings) | Halogenation (F, Cl, Br), Alkylation (e.g., Methyl), Methoxy (B1213986) groups | To probe electronic effects, steric tolerance, and potential halogen bonding. nih.gov |
| Imino Nitrogen (N-5) | Alkylation, Acylation | To explore the role of the nitrogen lone pair and hydrogen bond donating/accepting capacity. |
| Fused Pyrrole Ring | N-alkylation, Substitution on the ring | To determine the importance of this unique heterocycle for biological activity. semanticscholar.org |
| Carbonyl/Imino Groups | Reduction, Conversion to thio-analogue, Guanidino group introduction | To investigate the role of hydrogen bond acceptors and overall charge distribution. |
These systematic modifications would generate a library of analogues, which, upon biological screening, would provide crucial information to build a comprehensive SAR model, guiding the design of future compounds with optimized potency and selectivity.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Methods for Advanced Structural Elucidation and Complex Characterization
The precise determination of a molecule's three-dimensional structure is paramount in natural product chemistry. Spectroscopic techniques are the cornerstone of this endeavor, providing a detailed picture of the atomic and molecular framework.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with exceptional accuracy. For a novel compound such as Sebastianine B, HRMS would be the first step in its characterization. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, a unique molecular formula can be proposed. This technique is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
In a hypothetical analysis of a purified sample, the HRMS data would be presented as follows:
| Ion Type | Calculated m/z | Measured m/z | Mass Accuracy (ppm) | Proposed Formula |
| [M+H]⁺ | Value | Value | Value | Formula |
| [M+Na]⁺ | Value | Value | Value | Formula |
| [M+K]⁺ | Value | Value | Value | Formula |
This table represents a template for the kind of data that would be generated. The actual values would be dependent on the experimental results for Sebastianine B.
Advanced NMR Techniques for Stereochemical Assignments of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For a complex alkaloid, a suite of advanced 1D and 2D NMR experiments would be essential for its complete structural elucidation.
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, identifying adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
The hypothetical ¹H and ¹³C NMR data for a key structural fragment of Sebastianine B could be tabulated as shown below:
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) | NOESY Correlations (H to H) |
| 1 | Value | Value | Positions | Positions |
| 2 | Value | Value | Positions | Positions |
| 3 | Value | Value | Positions | Positions |
This table is a representative example of how NMR data would be organized to build up the structure of Sebastianine B.
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is fundamental for the isolation of a pure compound from a complex natural extract and for the subsequent assessment of its purity. A combination of chromatographic techniques would be necessary to isolate Sebastianine B.
Column Chromatography (CC): Often the initial step, using stationary phases like silica (B1680970) gel or alumina (B75360) to perform a bulk separation based on polarity.
High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. Different column chemistries (e.g., reversed-phase C18, normal-phase) and solvent systems would be optimized to achieve baseline separation of Sebastianine B from other closely related alkaloids.
Purity Assessment: The purity of the isolated Sebastianine B would be determined by analytical HPLC, ideally with a photodiode array (PDA) detector to check for peak purity across a range of wavelengths. A purity level of >95% is typically required for structural elucidation and biological assays.
A summary of a hypothetical HPLC purification method for Sebastianine B is provided below:
| Parameter | Value |
| Column | e.g., C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | e.g., Gradient of Acetonitrile in Water with 0.1% Formic Acid |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | e.g., UV at 254 nm |
| Retention Time (tR) | Value (min) |
This table illustrates the typical parameters reported for an HPLC method.
Derivatization-Enhanced Analytical Protocols (e.g., for GC-MS analysis of modified compounds)
For certain classes of compounds, particularly those with poor volatility or thermal stability, derivatization is a key strategy to enable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This involves chemically modifying the analyte to make it more amenable to GC analysis.
If Sebastianine B possesses functional groups such as hydroxyl (-OH) or amine (-NH2) groups, silylation is a common derivatization technique. This process replaces the active hydrogen on these functional groups with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the molecule.
The derivatization reaction would be as follows:
Sebastianine B-(OH)n + n * BSTFA → Sebastianine B-(OTMS)n + n * Trifluoroacetamide
The resulting TMS-derivatized Sebastianine B could then be analyzed by GC-MS, which provides both retention time data (from the GC) and mass spectral data (from the MS), offering another layer of structural confirmation and a method for quantitative analysis.
Future Research Directions and Potential Applications in Academic Discovery
Addressing the Synthetic Challenge of Sebastianine B
A significant hurdle in the comprehensive study of Sebastianine B is its limited availability from natural sources, a common challenge with marine natural products. nih.gov To date, the total synthesis of Sebastianine B has not been reported. mdpi.com The molecule's complex architecture, featuring a pyridoacridine system fused to a pyrrolidine (B122466) ring and condensed with α-hydroxyisovaleric acid, presents a formidable synthetic challenge. acs.orgscribd.com Its analogue, Sebastianine A, which possesses a simpler pyrrole (B145914) unit instead of the substituted pyrrolidine, has been synthesized, but the reported Diels-Alder cycloaddition strategy resulted in a very low yield, underscoring the difficulty of constructing this class of compounds. beilstein-journals.orgbeilstein-journals.org
Future research must prioritize the development of a robust and efficient total synthesis. This would not only provide a sustainable supply for in-depth biological evaluation but also enable the creation of structural analogues. Key challenges to overcome include the stereocontrolled construction of the fused heterocyclic core and the installation of the α-hydroxyisovaleric acid side chain. Success in this area will likely require innovative synthetic methodologies, potentially moving beyond classical approaches to include novel catalytic or photochemical strategies.
Comprehensive Omics-Based Target Identification
Initial studies have shown that Sebastianine B exhibits cytotoxic activity against HCT-116 colon carcinoma cells, with evidence suggesting a p53-dependent mechanism of action. acs.orgmdpi.comnih.govresearchgate.netproquest.com While this provides a valuable starting point, a deeper, unbiased understanding of its molecular targets and pathways is necessary.
Future research should employ comprehensive "-omics" approaches to achieve this.
Genomics and Transcriptomics (RNA-Seq): These analyses can reveal the full spectrum of gene expression changes induced by Sebastianine B in cancer cells, identifying upregulated or downregulated pathways that could be central to its cytotoxic effect.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications, offering direct insight into the cellular machinery affected by the compound. This could confirm downstream effects of p53 activation and potentially uncover novel protein targets or interactions.
Metabolomics: This approach can map the metabolic rewiring in cells treated with Sebastianine B, which may highlight dependencies that the compound exploits.
For related pyridoacridine alkaloids, mechanisms such as topoisomerase II inhibition and the generation of reactive oxygen species (ROS) have been described. mdpi.com An integrated omics approach would clarify whether Sebastianine B shares these mechanisms or possesses a unique mode of action, providing a comprehensive blueprint of its cellular effects.
Development of Advanced Preclinical Models for Efficacy Assessment
The evaluation of Sebastianine B has so far been limited to in vitro studies using a specific cancer cell line. scribd.comresearchgate.net To rigorously assess its therapeutic potential, future research must transition to more sophisticated, clinically relevant preclinical models.
Recommended advanced models include:
3D Cancer Organoids: Patient-derived or cell-line-derived organoids mimic the three-dimensional architecture and cellular heterogeneity of original tumors more accurately than 2D cultures. Testing Sebastianine B on colon cancer organoids would provide a better prediction of its efficacy.
Patient-Derived Xenograft (PDX) Models: In these models, tumor tissue from a human patient is implanted into immunodeficient mice. PDX models are known to retain the characteristics of the original tumor and are considered a high-fidelity platform for evaluating anticancer agents.
Genetically Engineered Mouse Models (GEMMs): Given the suggested link to p53, GEMMs with specific mutations in the p53 pathway could be employed to study the efficacy and mechanism of Sebastianine B in a genetically defined, immunocompetent setting.
These advanced in vivo models are crucial for understanding the compound's activity within a complex biological system and for generating the robust data needed to justify further development. plos.orgresearchgate.net
Exploration of Novel Therapeutic Research Avenues Based on Identified Mechanisms
The initial finding of a p53-dependent mechanism immediately suggests a clear therapeutic research avenue. mdpi.comnih.govproquest.com Future studies could investigate Sebastianine B as a targeted agent for the approximately 50% of human cancers that retain wild-type p53. It could also be explored in combination therapies with agents that reactivate mutant p53 or inhibit its degradation.
Should omics-based studies (Section 11.2) uncover additional mechanisms, new therapeutic hypotheses will emerge. For example:
Topoisomerase II Inhibition: If Sebastianine B is found to inhibit topoisomerase II, as other pyridoacridines do, it could be investigated for cancers where this is a validated therapeutic target. beilstein-journals.org
Kinase Inhibition: The discovery that the related variolin alkaloids inhibit cyclin-dependent kinases (CDKs) provides a precedent. mdpi.com If Sebastianine B is found to inhibit a specific kinase, it could be developed as a targeted inhibitor for malignancies driven by that kinase.
Induction of Oxidative Stress: If it generates ROS, its potential could be explored in combination with treatments like radiation therapy or certain chemotherapies that also rely on oxidative stress to kill cancer cells. mdpi.com
Bioengineering Approaches for Enhanced Production (e.g., in host organisms)
Given the challenges of both natural sourcing and chemical synthesis, bioengineering offers a promising alternative for the sustainable production of Sebastianine B. nih.govmdpi.com A key future direction is the heterologous expression of its biosynthetic pathway in a microbial host.
This research would involve:
Genome/Transcriptome Sequencing: Sequencing the genome of the ascidian Cystodytes dellechiajei and any associated symbiotic microorganisms to identify the biosynthetic gene cluster (BGC) responsible for producing the pyridoacridine scaffold.
Gene Cluster Identification: Using bioinformatic tools to locate the BGC based on the presence of genes encoding enzymes typically involved in alkaloid biosynthesis (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes).
Heterologous Expression: Cloning the identified BGC into a well-characterized and genetically tractable host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae.
Metabolic Engineering: Optimizing the host organism's metabolism to enhance the flux towards Sebastianine B production and improve yields to industrially viable levels.
This bio-based manufacturing approach would provide a scalable and cost-effective supply of the compound, facilitating advanced preclinical and potential future clinical studies.
Collaborative Interdisciplinary Research Initiatives (Chemistry, Biology, Bioinformatics)
The successful progression of Sebastianine B from a natural product discovery to a validated scientific tool or therapeutic lead is contingent upon a deeply integrated, interdisciplinary research effort. The complexity of the challenges and the breadth of the opportunities necessitate collaboration between multiple fields:
Synthetic and Medicinal Chemistry: To conquer the total synthesis, generate diverse analogues for structure-activity relationship (SAR) studies, and optimize the lead compound's properties. mdpi.combeilstein-journals.org
Molecular and Cell Biology: To perform detailed mechanistic studies, validate targets identified through omics analyses, and assess efficacy in advanced preclinical models. mdpi.commdpi.com
Pharmacology: To evaluate the compound's activity and mechanism in relevant in vivo models.
Bioinformatics and Genomics: To analyze large-scale omics datasets for target identification and to mine genomic data for the biosynthetic gene cluster.
Bioengineering: To clone and express the biosynthetic pathway in microbial hosts for sustainable production.
Such collaborative initiatives are essential to unlock the full potential of complex natural products like Sebastianine B and to translate fundamental discoveries into tangible scientific and medical advances.
Q & A
Q. How can researchers balance innovation and rigor when proposing novel applications for Sebastianine B?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Preclinical Benchmarking : Compare efficacy/toxicity profiles to existing therapeutics (e.g., paclitaxel for anticancer activity) .
- Interdisciplinary Peer Review : Solicit feedback from chemists, pharmacologists, and ethicists during study design .
Q. Tables for Quick Reference
| Key Analytical Techniques for Sebastianine B | Purpose | References |
|---|---|---|
| HPLC-UV/HRMS | Purity assessment, molecular formula | |
| SPR | Binding kinetics | |
| RNA-seq | Transcriptomic profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
